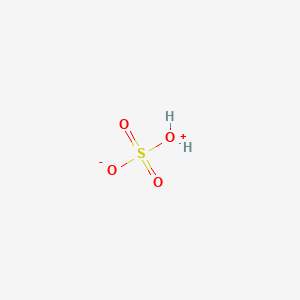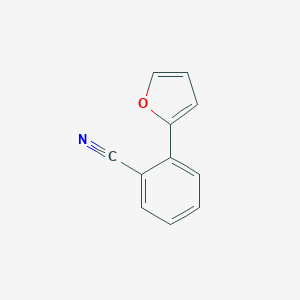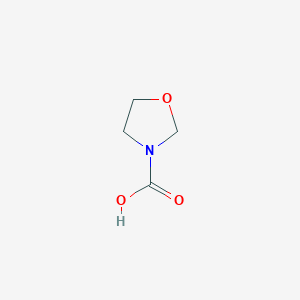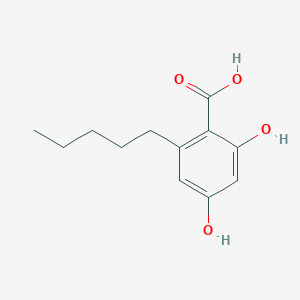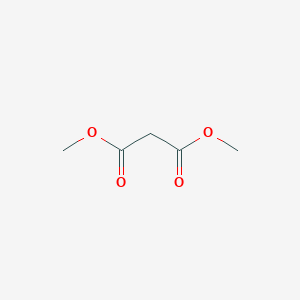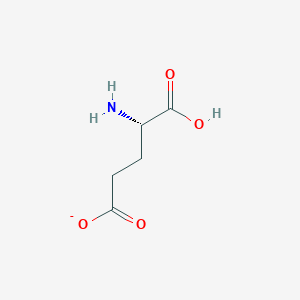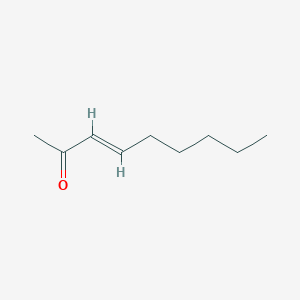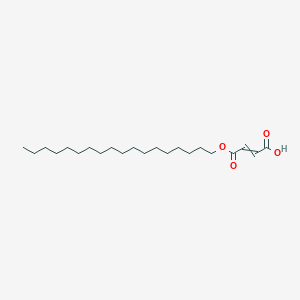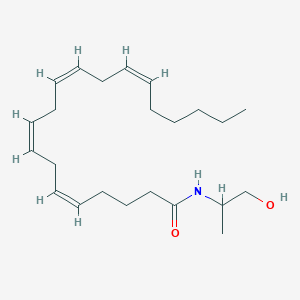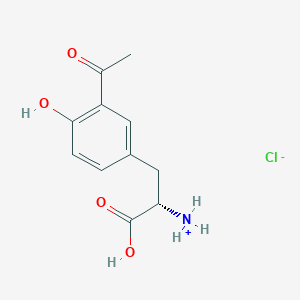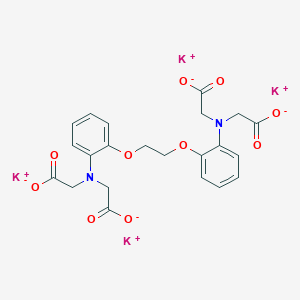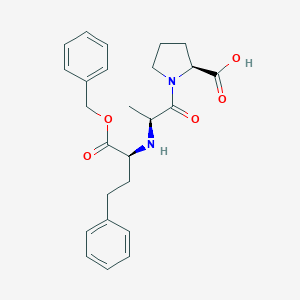
依那普利杂质 E
描述
Enalaprilat Benzyl Ester is a derivative of enalaprilat, which is the active metabolite of enalapril. Enalaprilat is an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension. The esterification of enalaprilat to form enalaprilat benzyl ester enhances its pharmacokinetic properties, making it more suitable for certain therapeutic applications .
科学研究应用
Enalaprilat benzyl ester has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.
Medicine: Explored for its antihypertensive properties and potential use in drug formulations.
Industry: Utilized in the synthesis of other pharmaceutical compounds and as an intermediate in chemical manufacturing
作用机制
Target of Action
Enalapril impurity E, also known as Enalaprilat Benzyl Ester, is a derivative of Enalapril . Enalapril is a prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class . The primary target of Enalapril and its derivatives is the ACE, which plays a crucial role in the renin-angiotensin-aldosterone system responsible for the regulation of blood pressure and fluid and electrolyte homeostasis .
Mode of Action
Enalapril is rapidly biotransformed into its active metabolite, enalaprilat, which is responsible for the pharmacological actions of enalapril . Enalaprilat competitively inhibits the ACE to hinder the production of angiotensin II, a key component of the renin-angiotensin-aldosterone system that promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys . This action ultimately works to reduce blood pressure and blood fluid volume .
Biochemical Pathways
The inhibition of ACE leads to a decrease in angiotensin II, which in turn reduces the secretion of aldosterone . Aldosterone promotes the reabsorption of sodium and water in the kidneys, increasing blood volume and blood pressure . Therefore, the inhibition of ACE leads to a reduction in blood pressure .
Pharmacokinetics
Enalapril has good oral absorption (60 to 70%), a rapid peak plasma concentration (1 hour), and rapid clearance (undetectable by 4 hours) by de-esterification in the liver to a primary active diacid metabolite, enalaprilat . The onset of action usually occurs within fifteen minutes of administration with the maximum effect occurring within one to four hours .
Result of Action
The result of the action of Enalapril and its derivatives is a reduction in blood pressure in all grades of essential and renovascular hypertension, and peripheral vascular resistance without causing an increase in heart rate . This makes it an effective treatment for hypertension and heart failure .
Action Environment
The stability and compatibility of Enalapril and its derivatives can be influenced by environmental factors such as temperature, humidity, and pH . For example, the stability of the Enalapril formulation is improved at neutral pH, but acidic conditions at pH 3 also stabilize the formulation . Therefore, these factors should be carefully controlled during the storage and administration of these compounds.
生化分析
Biochemical Properties
Enalaprilat Benzyl Ester plays a role in biochemical reactions primarily through its interaction with enzymes and proteins involved in the renin-angiotensin-aldosterone system (RAAS). This compound interacts with angiotensin-converting enzyme (ACE), inhibiting its activity. By inhibiting ACE, Enalaprilat Benzyl Ester prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to decreased blood pressure and reduced workload on the heart. Additionally, Enalaprilat Benzyl Ester may interact with other biomolecules involved in the regulation of blood pressure and fluid balance .
Cellular Effects
Enalaprilat Benzyl Ester influences various types of cells and cellular processes. In endothelial cells, it reduces the production of angiotensin II, leading to vasodilation and improved blood flow. In cardiac cells, the compound decreases the workload on the heart by reducing afterload and preload. Enalaprilat Benzyl Ester also affects renal cells by promoting natriuresis and diuresis, which helps in the excretion of excess sodium and water. These effects collectively contribute to the regulation of blood pressure and fluid balance .
Molecular Mechanism
The molecular mechanism of Enalaprilat Benzyl Ester involves the inhibition of angiotensin-converting enzyme (ACE). By binding to the active site of ACE, the compound prevents the conversion of angiotensin I to angiotensin II. This inhibition leads to a decrease in angiotensin II levels, resulting in vasodilation and reduced blood pressure. Additionally, the inhibition of ACE by Enalaprilat Benzyl Ester increases the levels of bradykinin, a vasodilator, further contributing to its antihypertensive effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Enalaprilat Benzyl Ester have been observed to change over time. The compound exhibits stability under controlled conditions, but it may degrade under extreme temperatures and humidity. Long-term studies have shown that Enalaprilat Benzyl Ester maintains its inhibitory effects on ACE over extended periods. Degradation products may form over time, potentially affecting its efficacy and safety .
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of Enalaprilat Benzyl Ester vary with different dosages. At therapeutic doses, the compound effectively reduces blood pressure and improves cardiac function. At higher doses, toxic effects such as hypotension, renal impairment, and electrolyte imbalances may occur. These findings highlight the importance of dose optimization to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
Enalaprilat Benzyl Ester is involved in metabolic pathways related to the renin-angiotensin-aldosterone system. The compound is metabolized primarily in the liver, where it undergoes hydrolysis to form Enalaprilat, the active metabolite. Enalaprilat then exerts its effects by inhibiting ACE. The metabolism of Enalaprilat Benzyl Ester may also involve other enzymes and cofactors that facilitate its conversion to active and inactive metabolites .
Transport and Distribution
Within cells and tissues, Enalaprilat Benzyl Ester is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, Enalaprilat Benzyl Ester may localize to specific compartments, such as the cytoplasm and endoplasmic reticulum, where it exerts its inhibitory effects on ACE. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity .
Subcellular Localization
Enalaprilat Benzyl Ester exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Enalaprilat Benzyl Ester may localize to the endoplasmic reticulum, where it interacts with ACE and other enzymes involved in the renin-angiotensin-aldosterone system. This subcellular localization is crucial for the compound’s inhibitory effects on ACE and its overall therapeutic efficacy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of enalaprilat benzyl ester typically involves the esterification of enalaprilat with benzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts. A common method involves the use of a strong acid like sulfuric acid or a strong base like sodium hydroxide to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In an industrial setting, the production of enalaprilat benzyl ester may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high efficiency and product purity .
化学反应分析
Types of Reactions: Enalaprilat benzyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield enalaprilat and benzyl alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as ammonia or ethanol under mild heating.
Major Products:
Hydrolysis: Enalaprilat and benzyl alcohol.
Oxidation: Benzaldehyde or benzoic acid.
Substitution: Corresponding substituted esters or amides.
相似化合物的比较
Enalapril: The prodrug form of enalaprilat, which is orally active and converted to enalaprilat in vivo.
Lisinopril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Captopril: The first ACE inhibitor developed, containing a thiol group that differentiates it from enalaprilat
Uniqueness: Enalaprilat benzyl ester is unique due to its enhanced pharmacokinetic properties compared to enalaprilat. The esterification improves its solubility and absorption, making it more effective in certain therapeutic applications. Additionally, the benzyl ester group provides a distinct chemical handle for further modifications and derivatization .
属性
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-18(23(28)27-16-8-13-22(27)24(29)30)26-21(15-14-19-9-4-2-5-10-19)25(31)32-17-20-11-6-3-7-12-20/h2-7,9-12,18,21-22,26H,8,13-17H2,1H3,(H,29,30)/t18-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETMTRRGHPOVSP-NYVOZVTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628433 | |
| Record name | N-[(2S)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]-L-alanyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76391-33-8 | |
| Record name | Enalapril impurity E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076391338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(2S)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]-L-alanyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30628433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Diphenylmethyl)thio]acetamide](/img/structure/B130414.png)
